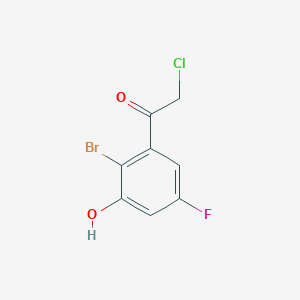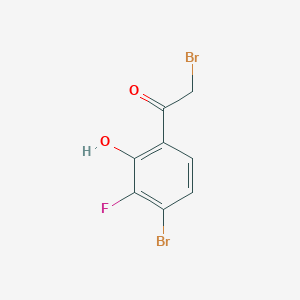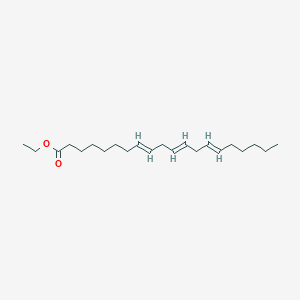
Ethyl 8,11,14-eicosatrienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihomo-gamma-Linolenic Acid ethyl ester is an ester derivative of Dihomo-gamma-Linolenic Acid, a polyunsaturated omega-6 fatty acid. This compound is of significant interest due to its potential health benefits and applications in various fields, including medicine and biochemistry. The ethyl ester form is often used to enhance the bioavailability and stability of the fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dihomo-gamma-Linolenic Acid ethyl ester typically involves the esterification of Dihomo-gamma-Linolenic Acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of Dihomo-gamma-Linolenic Acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also common, as it allows for the reuse of the catalyst and reduces production costs. The final product is typically purified using distillation or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: Dihomo-gamma-Linolenic Acid ethyl ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.
Hydrolysis: Acidic or basic hydrolysis of the ester yields Dihomo-gamma-Linolenic Acid and ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative degradation products.
Reduction: Dihomo-gamma-Linolenic Acid and ethanol.
Hydrolysis: Dihomo-gamma-Linolenic Acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Dihomo-gamma-Linolenic Acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Wirkmechanismus
The mechanism of action of Dihomo-gamma-Linolenic Acid ethyl ester involves its conversion to Dihomo-gamma-Linolenic Acid in the body. This fatty acid is a precursor to anti-inflammatory eicosanoids, which play a crucial role in modulating inflammatory responses. The molecular targets include enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of eicosanoids.
Vergleich Mit ähnlichen Verbindungen
- Gamma-Linolenic Acid ethyl ester
- Alpha-Linolenic Acid ethyl ester
- Eicosapentaenoic Acid ethyl ester
Comparison: Dihomo-gamma-Linolenic Acid ethyl ester is unique due to its specific role in the biosynthesis of anti-inflammatory eicosanoids. Unlike Gamma-Linolenic Acid ethyl ester, which is a precursor to both pro-inflammatory and anti-inflammatory eicosanoids, Dihomo-gamma-Linolenic Acid ethyl ester primarily leads to the production of anti-inflammatory compounds. This makes it particularly valuable in therapeutic applications aimed at reducing inflammation.
Eigenschaften
Molekularformel |
C22H38O2 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
ethyl (8E,11E,14E)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8+,12-11+,15-14+ |
InChI-Schlüssel |
XJXHWCQMUAZGAN-NCEJYBGESA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



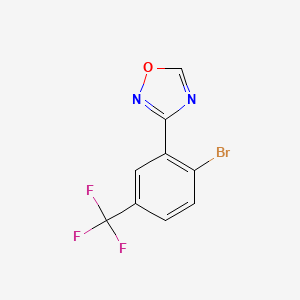

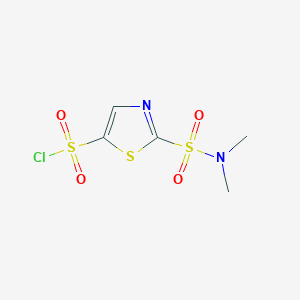
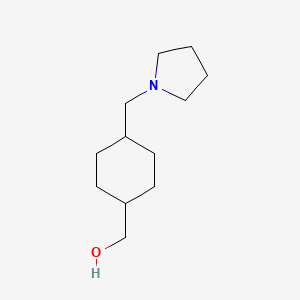
![20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B15339217.png)
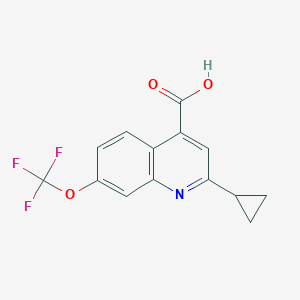

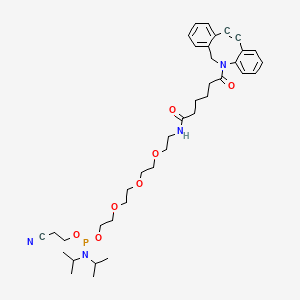
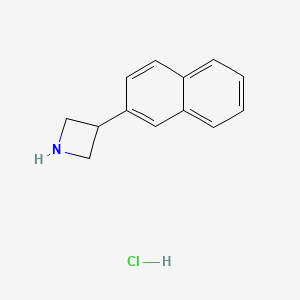
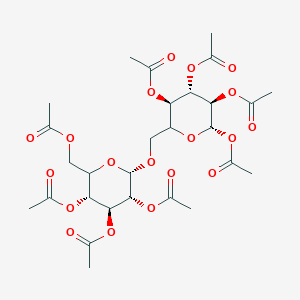
![{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol](/img/structure/B15339266.png)
